molecular formula C19H21N5OS B2451268 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 894049-83-3

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2451268
CAS No.: 894049-83-3
M. Wt: 367.47
InChI Key: VCUVREBYSYCFOX-UHFFFAOYSA-N
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Description

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound that features a triazolo-pyridazine core

Preparation Methods

The synthesis of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine with a thiol derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

  • 2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-14-5-7-15(8-6-14)16-9-10-17-20-21-19(24(17)22-16)26-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUVREBYSYCFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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